molecular formula C9H9N3O2 B3057343 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione CAS No. 79491-05-7

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B3057343
CAS No.: 79491-05-7
M. Wt: 191.19 g/mol
InChI Key: HHMLQRYQRQDWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound characterized by a triazolidine ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-methylphenylhydrazine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolidine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazolidine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction may produce triazolidine alcohols or amines.

Scientific Research Applications

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:

    4-Methylphenylhydrazine: A precursor in the synthesis of the triazolidine compound.

    1,2,4-Triazolidine-3,5-dione: A parent compound without the 4-methylphenyl substitution.

    4-Methylphenyl-1,2,4-triazole: A structurally related compound with a different ring system.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMLQRYQRQDWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402003
Record name p-methyl-4-phenylurazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79491-05-7
Record name p-methyl-4-phenylurazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 2
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 6
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.